molecular formula C16H18O4 B510110 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid CAS No. 364746-27-0

5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid

Cat. No.: B510110
CAS No.: 364746-27-0
M. Wt: 274.31g/mol
InChI Key: FQHIFXZRIGVLRX-UHFFFAOYSA-N
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Description

5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid is a high-value chemical building block for research and development in medicinal chemistry. This compound belongs to a class of biaryloxymethylarenecarboxylic acids that have been investigated as activators of glycogen synthase, a key enzyme in the glycogen synthesis pathway . As such, it represents a promising scaffold for research into novel therapeutic strategies for metabolic disorders, including type 2 diabetes . The structural core of this molecule, the furan-2-carboxylic acid moiety, is a privileged structure in drug discovery, known for its ability to participate in key molecular interactions with biological targets. Related furan carboxylic acid derivatives have demonstrated inhibitory activity against critical bacterial enzymes, such as methionine aminopeptidase, highlighting the potential of this chemical class in infectious disease research . Furthermore, endogenous furan dicarboxylic acids have been identified as significant players in pathological conditions like uremia, where they affect plasma protein binding and are implicated in various clinical symptoms, offering a relevant context for probing toxin-protein interactions . This compound is supplied for Research Use Only and is intended to support advanced scientific inquiry in these and other exploratory areas.

Properties

IUPAC Name

5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-10(2)13-6-4-11(3)8-15(13)19-9-12-5-7-14(20-12)16(17)18/h4-8,10H,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHIFXZRIGVLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid typically involves multiple steps:

  • Formation of the Phenoxymethyl Intermediate

      Starting Materials: 2-Isopropyl-5-methylphenol and chloromethyl methyl ether.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxymethyl ether.

  • Coupling with Furan-2-carboxylic Acid

      Starting Materials: The phenoxymethyl intermediate and furan-2-carboxylic acid.

      Reaction Conditions: This step typically involves a coupling reaction using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and furan rings.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or aldehydes, depending on the extent of reduction.

    Substitution: Halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored in pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for therapeutic properties. The presence of the furan ring and phenolic groups suggests potential antioxidant or anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic and carboxylic acid groups could participate in hydrogen bonding or ionic interactions with molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of furan-2-carboxylic acid derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Furan-2-Carboxylic Acid Derivatives
Compound Name Substituent at 5-Position Molecular Weight Key Properties/Activities Source
5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid 2-Isopropyl-5-methyl-phenoxymethyl Not specified Limited data; inferred lipophilicity
5-Phenylfuran-2-carboxylic acid Phenyl 188.18 Synthetic intermediate; Suzuki coupling
5-(3-Hydroxypentyl)-furan-2-carboxylic acid 3-Hydroxypentyl 200.23 Antimicrobial (Xanthomonas axonopodis)
5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC) Methoxycarbonyl 170.12 Industrial production via integrated process
5-(2-Carboxyvinyl)-furan-2-carboxylic acid 2-Carboxyvinyl 184.13 Natural product; structural novelty
5-Ethoxy-furan-2-carboxylic acid Ethoxy 156.14 Commercial availability
5-Formylfuran-2-carboxylic acid Formyl 140.10 High reactivity (aldehyde functional group)
Key Observations:

Substituent Bulk and Lipophilicity: The target compound’s 2-isopropyl-5-methyl-phenoxymethyl group introduces significant steric bulk and lipophilicity compared to aliphatic (e.g., hydroxypentyl) or simple aromatic (e.g., phenyl) substituents. This may enhance membrane permeability but reduce aqueous solubility . In contrast, polar groups like hydroxypentyl (e.g., compound 6 in ) or carboxyvinyl improve solubility but may limit bioavailability.

Synthetic Accessibility :

  • 5-Phenyl derivatives are synthesized via Suzuki-Miyaura cross-coupling (e.g., phenyl boronic acid + methyl 5-bromofuran-2-carboxylate) , whereas MCFC production involves integrated industrial processes . The target compound likely requires multi-step synthesis, including ether formation (e.g., Williamson synthesis).

Biological Activity: Hydroxypentyl-substituted analogs (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid) exhibit antimicrobial activity against plant pathogens like Xanthomonas axonopodis . Hydrazide derivatives of the target compound (e.g., 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furohydrazide) may act as prodrugs, altering pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property This compound 5-Phenylfuran-2-carboxylic Acid 5-(3-Hydroxypentyl)-furan-2-carboxylic Acid
LogP (Predicted) High (~3.5) Moderate (~2.1) Low (~1.2)
Solubility Low (hydrophobic substituent) Moderate High (polar hydroxy group)
Metabolic Stability Likely high (ether linkage resists hydrolysis) Moderate Low (prone to oxidation)
  • The target compound’s phenoxymethyl group enhances metabolic stability compared to esters (e.g., MCFC) or aldehydes (e.g., 5-formyl derivative) .

Biological Activity

5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid is an organic compound notable for its unique molecular structure, which includes a furan ring and multiple functional groups that suggest potential biological activity. This article explores the compound's biological properties, mechanisms of action, and its implications for medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 5-[(2-isopropyl-5-methylphenoxy)methyl]furan-2-carboxylic acid, with a molecular formula of C16H18O4. It features a furan ring substituted with a carboxylic acid group and a phenoxymethyl group that is further substituted with isopropyl and methyl groups. The presence of these functional groups allows for diverse chemical reactivity and potential interactions with biological targets .

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors in the body. The carboxylic acid group can participate in hydrogen bonding, while the phenolic structure may engage in π-π stacking interactions with aromatic residues in target proteins. Such interactions could modulate enzyme activities or receptor functions, potentially influencing various biochemical pathways.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. The presence of the phenolic group suggests that this compound may scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound's structural features might also confer anti-inflammatory properties. Compounds containing furan and phenolic groups have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies on related compounds indicate that derivatives of furan-based acids can possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

In Silico Studies

Recent in silico investigations have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with key enzymes involved in metabolic pathways, indicating potential therapeutic applications .

Toxicological Assessments

A study assessing the toxicological profile of structurally similar compounds revealed insights into the safety and efficacy of this compound. Using computational models, researchers evaluated its pharmacokinetic properties, confirming that it adheres to Lipinski's rule of five, which predicts good oral bioavailability .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructureNotable Activities
2-Isopropyl-5-methylphenolStructureAntimicrobial
Furan-2-carboxylic acidStructureAntioxidant
Phenoxymethyl derivativesStructureAnti-inflammatory

This table highlights how the combination of functional groups in this compound may provide distinct advantages over simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis of analogous furan-carboxylic acid derivatives typically involves nucleophilic substitution between a phenol derivative (e.g., 2-isopropyl-5-methylphenol) and a furan-carboxylic acid precursor. Alkaline conditions (e.g., K₂CO₃ or NaOH) are critical for deprotonating the phenol to facilitate ether bond formation .
  • Optimization : Temperature (80–120°C) and solvent polarity (e.g., DMF or acetone) significantly impact reaction rates and purity. Post-synthesis purification via recrystallization or column chromatography is advised to achieve >95% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Techniques :

  • NMR : Use 1^1H and 13^13C NMR to verify the furan ring (δ 6.3–7.5 ppm for protons), carboxylic acid (δ 170–175 ppm for carbon), and phenoxymethyl substituents (δ 1.2–1.4 ppm for isopropyl methyl groups) .
  • HPLC-MS : Confirm molecular weight ([M+H]+ expected ~318 g/mol) and monitor impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for phenoxymethyl-furan derivatives under oxidative conditions?

  • Case Study : Oxidation of similar compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) with KMnO₄ yields carboxylated products, while CrO₃ may degrade the furan ring .
  • Troubleshooting :

  • Controlled pH : Maintain neutral to slightly acidic conditions to preserve the furan ring.
  • Alternative Oxidants : Test TEMPO/NaClO₂ for selective oxidation of primary alcohols without side reactions .

Q. How does the isopropyl-methylphenol substituent influence biological activity compared to other aryl groups?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The isopropyl and methyl groups enhance logP values, potentially improving membrane permeability in antimicrobial assays .
  • Bioactivity Screening : Compare IC₅₀ values against analogs with chlorophenyl or quinolinyl groups (e.g., 5-(quinolin-8-yl)furan-2-carboxylic acid shows anti-inflammatory activity via COX-2 inhibition) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Scale-Up Considerations :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during phenol activation .
  • Purification : Replace column chromatography with fractional crystallization for cost-effective bulk purification .

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